2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine
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Overview
Description
2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine is a pyrimidine derivative, which is a six-membered heterocyclic aromatic compound containing nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine typically involves the reaction of 2-chloro-4-tert-butyl-6-(methoxymethyl)pyrimidine with appropriate reagents under controlled conditions. One common method involves the use of N-methylpiperazine as a reagent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and biological context. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butyl-4-chloro-6-(hydroxymethyl)pyrimidine
- 2-Tert-butyl-4-chloro-6-(methyl)pyrimidine
- 2-Tert-butyl-4-chloro-6-(ethoxymethyl)pyrimidine
Uniqueness
2-Tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxymethyl group, in particular, can affect its solubility and interaction with biological targets .
Properties
IUPAC Name |
2-tert-butyl-4-chloro-6-(methoxymethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-10(2,3)9-12-7(6-14-4)5-8(11)13-9/h5H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNQUPSDOKLAMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=N1)Cl)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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